molecular formula C18H19N5O2 B2447506 (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide CAS No. 1798428-54-2

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2447506
CAS No.: 1798428-54-2
M. Wt: 337.383
InChI Key: RIUKRZPTQRMNGT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a piperidine scaffold connecting a 3-cyanopyrazine unit and a furan-acrylamide tail, a structure indicative of potential kinase inhibitor applications. The 3-cyanopyrazine moiety is a common pharmacophore in active pharmaceutical ingredients, often contributing to target binding and optimizing ADMET properties . The acrylamide linker and furan heteroaromatic ring are structural features frequently explored in medicinal chemistry for developing novel bioactive compounds . Researchers can utilize this compound as a key intermediate or a starting point for designing and synthesizing new therapeutic agents. Its primary research value lies in its potential as a chemical probe for investigating disease pathways, particularly in oncology. This product is intended for use in non-clinical laboratory research, such as in vitro binding assays, high-throughput screening, and structure-activity relationship (SAR) studies. This compound is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry characterization, to ensure batch-to-batch consistency and support high-quality research outcomes. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c19-11-16-18(21-7-6-20-16)23-8-3-14(4-9-23)12-22-17(24)2-1-15-5-10-25-13-15/h1-2,5-7,10,13-14H,3-4,8-9,12H2,(H,22,24)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUKRZPTQRMNGT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the pyrazine moiety: The pyrazine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Attachment of the acrylamide group: The acrylamide group can be introduced through amide bond formation, often using coupling reagents like EDCI or DCC.

    Final assembly: The furan ring and other substituents are introduced in the final steps, ensuring the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperidine moiety.

    Reduction: Reduction reactions could target the nitrile group in the pyrazine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines from nitriles.

Scientific Research Applications

Antiviral Activity

Research indicates that (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro studies report an effective concentration (EC50) of 0.075 µM, demonstrating its potential as a therapeutic agent in viral infections .

Antitumor Properties

The compound has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. At concentrations ranging from 10 to 50 µM, it significantly reduced cell viability by promoting cell cycle arrest and increasing sub-G1 phase cells, indicative of apoptotic activity .

Neuroprotective Effects

The piperidine structure in the compound may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research on neuronal cell cultures has revealed that it reduces oxidative stress markers and enhances neuronal survival under toxic conditions induced by glutamate .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against HSV, the compound was tested alongside standard treatments like acyclovir. Results indicated that it not only inhibited viral replication but also had a lower cytotoxicity profile compared to traditional antivirals .

Case Study 2: Cancer Cell Line Research

Another significant study involved testing the compound on human cancer cell lines, where it was observed that the compound effectively induced apoptosis through various mechanisms including the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide: A similar compound with a different position of the furan ring.

    (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide: A compound with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₅O
  • Molecular Weight : 353.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways, although detailed mechanisms remain under investigation. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis through pathways involving Src kinases and other cellular targets .

Anticancer Activity

Research indicates that this compound has shown significant anticancer activity in various cell lines. A study demonstrated its efficacy against leukemia and solid tumors, with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin .

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that this compound exhibits potent cytotoxic effects on several cancer cell lines, including:

Cell Line IC₅₀ (μM) Mechanism
Leukemia1.136Induction of apoptosis
Breast Cancer0.985Cell cycle arrest
Lung Cancer0.750Inhibition of proliferation

These results suggest a promising therapeutic potential, warranting further exploration in preclinical models .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of the furan ring and the piperidine moiety significantly enhance the biological activity of the compound. Modifications to these structures can lead to variations in potency and selectivity against specific cancer types .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A recent study evaluated the anticancer properties of various derivatives of the compound in a panel of cancer cell lines. The findings highlighted that modifications at the furan position could enhance cytotoxicity without increasing adverse effects, making it a candidate for further development .
  • Case Study 2: Mechanistic Insights
    • Another investigation focused on elucidating the molecular mechanisms by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death, which is crucial for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, and how can reaction conditions be optimized?

  • Synthesis Steps : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-cyanopyrazine core, followed by coupling with the furan-acrylamide moiety. Key intermediates require protection/deprotection strategies to prevent side reactions (e.g., unwanted nucleophilic attacks on the cyanopyrazine group) .
  • Optimization : Reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios (1:1.2 for acrylamide coupling) are critical. TLC and HPLC should monitor intermediate formation, while recrystallization or column chromatography ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylamide double bond is verified by coupling constants (J = 15–16 Hz between α,β-protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₂₂N₆O₂) .
  • IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~2220 cm⁻¹ (C≡N) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity or reaction pathways of this compound?

  • Activity Prediction : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs (e.g., cyanopyrazine for kinase inhibition, furan for antimicrobial activity) to predict targets .
  • Reaction Modeling : DFT calculations or molecular docking simulate interactions between the acrylamide group and biological targets (e.g., ATP-binding pockets in kinases) or predict regioselectivity in reactions .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR or bioassay results?

  • Data Validation : Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes artifacts. For NMR discrepancies, variable-temperature (VT-NMR) or 2D-COSY experiments clarify dynamic effects .
  • Bioassay Triangulation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, monitoring degradation via HPLC. Key liabilities include hydrolysis of the acrylamide bond or oxidation of the furan ring .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the piperidine ring or glucuronidation of the acrylamide) .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Process Chemistry : Replace batch reactions with flow chemistry for exothermic steps (e.g., acrylamide formation). Optimize catalyst loading (e.g., Pd/C for hydrogenation) and use green solvents (e.g., cyclopentyl methyl ether) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

  • SAR Studies : Modify the cyanopyrazine group (e.g., replace –CN with –CF₃ for enhanced lipophilicity) or the piperidine substituents (e.g., introduce –OH for solubility). Use LogP calculations (e.g., XLogP3 ~2.5) to balance permeability and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.